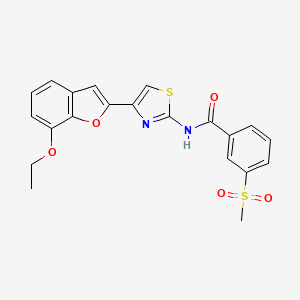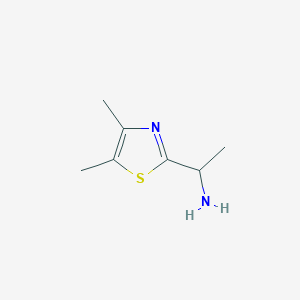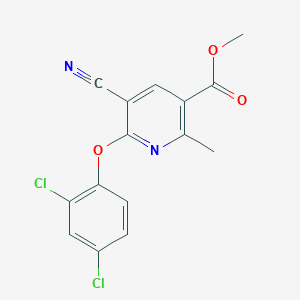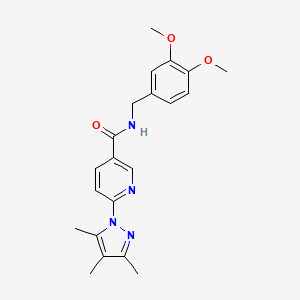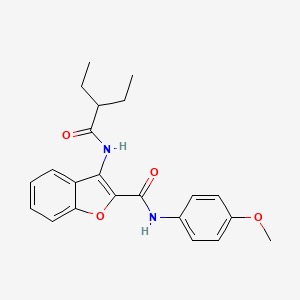![molecular formula C19H28N4O3 B2907148 6-(3,5-dimethylpiperidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1040656-04-9](/img/structure/B2907148.png)
6-(3,5-dimethylpiperidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrimidine and piperidine. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The compound contains a pyrimidine ring and a piperidine ring, both of which are common structures in medicinal chemistry. The piperidine ring is a part of many pharmaceuticals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, 3,5-dimethylpiperidine is a colorless liquid with a density of 0.853 g/mL .Aplicaciones Científicas De Investigación
Anti-Inflammatory Research
Pyrimidines, including F5257-0597, have been studied for their anti-inflammatory properties. They can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This makes them valuable for researching new anti-inflammatory drugs with potential for higher efficacy and lower toxicity.
Antimicrobial Activity
The structural framework of pyrimidines allows for a broad spectrum of antimicrobial activity. F5257-0597 could be used to explore new antimicrobial agents, especially in the face of rising antibiotic resistance .
Antitumor Applications
Pyrido[2,3-d]pyrimidines, a class to which F5257-0597 belongs, show promise in antitumor research due to their ability to inhibit cell proliferation. They can be used to study the mechanisms of tumor growth and to develop new chemotherapeutic agents .
CNS Depressive and Anticonvulsant Effects
Research into central nervous system (CNS) disorders could benefit from compounds like F5257-0597. Their potential CNS depressive and anticonvulsant effects can lead to the development of new treatments for epilepsy and other seizure-related conditions .
Synthesis of Heterocyclic Compounds
F5257-0597 can be used as a precursor in the synthesis of various heterocyclic compounds. These compounds are crucial in the development of drugs with diverse biological activities .
Anti-Inflammatory Drug Development
The detailed structure-activity relationships (SARs) of pyrimidines like F5257-0597 provide insights into the synthesis of novel analogs. These analogs could possess enhanced anti-inflammatory activities with minimal side effects, making them ideal candidates for drug development .
Antipyretic Properties
Pyrimidines have been noted for their antipyretic (fever-reducing) activities. F5257-0597 could be instrumental in creating new fever-reducing medications, which are particularly useful in treating conditions like malaria .
Pharmacological Effect Modulation
The diverse pharmacological effects of pyrimidines, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities, make F5257-0597 a valuable compound for modulating these effects in drug development .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
6-(3,5-dimethylpiperidine-1-carbonyl)-1,3-dimethyl-7-propylpyrrolo[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-6-7-23-15(18(25)22-10-12(2)8-13(3)11-22)9-14-16(23)20(4)19(26)21(5)17(14)24/h9,12-13H,6-8,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYBKMFSLNFYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)N3CC(CC(C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

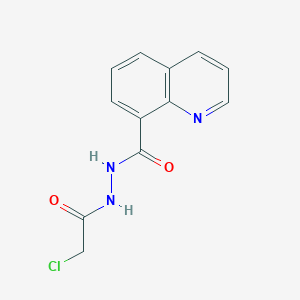
![N-[6-(cyclohexylsulfonyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-2-methylpropanamide](/img/structure/B2907066.png)
![Tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate](/img/structure/B2907067.png)

![(Z)-methyl 2-(2-((2-naphthoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2907072.png)
![N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide](/img/structure/B2907073.png)
![3-(1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2907076.png)
